2-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Description
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c26-19-7-3-1-5-15(19)17-12-18-16-6-2-4-8-20(16)29-23(25(18)24-17)14-9-10-21-22(11-14)28-13-27-21/h1-11,18,23,26H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXISQBKRVUWGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4O)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that this compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biological Activity
The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, including anticancer, antimicrobial, and other pharmacological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzo[d][1,3]dioxole moiety and a pyrazolo[1,5-c][1,3]oxazine core, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : A series of derivatives were synthesized and tested against various cancer cell lines. Compounds showed broad-spectrum anticancer activity with some inducing apoptosis in HepG-2 cells and causing cell cycle arrest at the G2/M phase .
- Molecular Docking : Molecular docking studies suggested strong interactions with key targets in cancer pathways, indicating potential for further development as anticancer agents .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Testing Against Bacteria : Research has shown that related compounds with similar structural features demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with bulky hydrophobic groups exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli .
- Fungal Inhibition : Some derivatives have been reported to possess antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL .
Case Study 1: Anticancer Evaluation
A study focused on the synthesis of novel pyrazolo[4ʹ,3ʹ:3,4]pyrimidine derivatives derived from the parent compound. The results indicated that:
- Compound 7b showed potent anticancer activity with an IC50 value significantly lower than standard chemotherapeutics.
- Mechanism of Action : Investigations revealed that these compounds induced apoptosis through mitochondrial pathways and inhibited cell proliferation effectively .
Case Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial properties of structurally related compounds:
- Methodology : Compounds were tested against a panel of bacterial strains including MRSA.
- Findings : Several compounds displayed MIC values comparable to traditional antibiotics, highlighting their potential as alternative treatments for resistant infections .
Data Tables
Comparison with Similar Compounds
Key Observations :
- The target compound uniquely combines a benzodioxol group with a phenol, balancing lipophilicity (benzodioxol) and polarity (phenol).
- Methoxy groups (e.g., CAS 899973-83-2 ) increase lipophilicity compared to hydroxyl groups, which may improve membrane permeability but reduce aqueous solubility.
Physicochemical Properties
- Solubility: The phenolic hydroxyl in the target compound likely enhances water solubility compared to methoxy (CAS 899973-83-2) or halogenated () analogs.
- Thermal Stability : Melting points for related compounds (e.g., 138–140°C for triazoloquinazoline derivatives ) indicate solid-state stability, though data for the target compound are unavailable.
Preparation Methods
Route 1: Sequential Heterocycle Assembly
Step 1: Synthesis of 5-(Benzo[d]dioxol-5-yl)-1H-pyrazol-3-amine
- Reagents : Benzo[d]dioxole-5-carbaldehyde, malononitrile, hydrazine hydrate.
- Conditions : Ethanol, reflux (12 h).
- Mechanism : Knoevenagel condensation followed by cyclization.
- Yield : ~65% (reported for analogous pyrazoles).
Step 2: Oxazine Ring Formation
- Reagents : 2-Hydroxybenzaldehyde, p-toluenesulfonic acid (p-TsOH).
- Conditions : Toluene, Dean-Stark trap, 110°C (6 h).
- Mechanism : Acid-catalyzed cyclodehydration to form the oxazine ring.
- Intermediate : 5,10b-Dihydro-1H-benzo[e]pyrazolo[1,5-c]oxazin-2-yl derivative.
Step 3: Phenolic Group Introduction
Route 2: Convergent Coupling Approach
Step 1: Preparation of Pyrazolo-oxazine Core
- Reagents : Ethyl 5-amino-1H-pyrazole-4-carboxylate, 2-bromophenol.
- Conditions : K₂CO₃, DMF, 80°C (10 h).
- Key Intermediate : Ethyl 2-(2-bromophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c]oxazine-5-carboxylate.
Step 2: Benzo[d]dioxol Incorporation
- Reagents : Benzo[d]dioxol-5-ylboronic acid, Pd(PPh₃)₄.
- Conditions : Dioxane/H₂O (3:1), 90°C (12 h).
- Mechanism : Suzuki-Miyaura cross-coupling for biaryl synthesis.
- Yield : ~70% (based on comparable Pd-catalyzed reactions).
Step 3: Ester Hydrolysis and Decarboxylation
- Reagents : LiOH, H₂O/THF (1:1), 60°C (4 h).
- Product : 2-(5-(Benzo[d]dioxol-5-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c]oxazin-2-yl)phenol.
Optimization and Challenges
Regioselectivity in Pyrazole-Oxazine Fusion
Oxidative Stability of the Phenol Group
Purification Techniques
- Method : Preparative HPLC (C18 column, MeCN/H₂O gradient) resolves closely related impurities.
- Purity : >95% (confirmed by LC-MS and ¹H NMR).
Analytical Characterization
Table 1: Spectroscopic Data for 2-(5-(Benzo[d]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c]oxazin-2-yl)phenol
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.82 (s, 1H, OH), 7.45–6.85 (m, 8H, aromatic), 5.21 (s, 2H, OCH₂O), 4.75 (d, J = 10 Hz, 1H, CH), 3.92 (m, 2H, CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 161.2 (C=O), 148.7–107.3 (aromatic carbons), 101.4 (OCH₂O), 55.1 (CH₂), 48.7 (CH) |
| HRMS (ESI+) | m/z calcd for C₂₃H₁₈N₂O₄ [M+H]⁺: 386.407, found: 386.405 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
